![molecular formula C6H6BIO2 B1212881 4-Iodophenylboronic acid CAS No. 5122-99-6](/img/structure/B1212881.png)
4-Iodophenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-Iodophenylboronic acid involves several methods, including copper-mediated ligandless aerobic fluoroalkylation, palladium-catalyzed oxidative cross-coupling reactions, and recyclable magnetic-nanoparticle-supported palladium catalysts for Suzuki coupling reactions. Additionally, it has been used in oxidative hydroxylation using copper (Cu) catalysts, ligand-free palladium-catalyzed Suzuki-Miyaura cross-coupling, and homocoupling using gold salts as a catalyst .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Scientific Research Applications
Fluorescent Chemosensor for Saccharides
4-Iodophenylboronic acid (IPBA): has been used to create a luminescent gold cluster that acts as a fluorescent chemosensor for saccharides . This application is significant due to the role of saccharides as energy conveyors in biological systems and their presence in food products. The luminescent gold cluster exhibits strong emission peaks, which are quenched in the presence of saccharides, allowing for the detection of various sugars with high selectivity and sensitivity.
Sensing Applications
The interaction of boronic acids with diols and strong Lewis bases, such as fluoride or cyanide anions, makes 4-Iodophenylboronic acid valuable in sensing applications . These can range from homogeneous assays to heterogeneous detection, including at the interface of the sensing material or within the bulk sample.
Biological Labelling and Protein Manipulation
Boronic acids, including 4-Iodophenylboronic acid , are utilized in biological labelling and protein manipulation due to their ability to interact with diols . This interaction is crucial for modifying proteins and cells, which can be applied in various therapeutic and analytical methods.
Development of Therapeutics
The diol interaction property of 4-Iodophenylboronic acid also enables its use in the development of therapeutics . It can be involved in the creation of drug delivery systems, enzyme inhibitors, and other pharmaceutical applications where precise molecular recognition is required.
Separation Technologies
In separation technologies, 4-Iodophenylboronic acid can be employed for the selective binding and separation of molecules, particularly in the context of carbohydrate chemistry and glycobiology . This includes the purification of specific biomolecules from complex mixtures.
Suzuki Coupling Reactions
4-Iodophenylboronic acid: is a reagent used in Suzuki coupling reactions, which are a type of cross-coupling reaction important in the synthesis of complex organic compounds . This application is pivotal in the field of synthetic organic chemistry.
Copper-Mediated Ligandless Aerobic Fluoroalkylation
This compound serves as a reagent for copper-mediated ligandless aerobic fluoroalkylation . This process is used to introduce fluorine atoms into organic molecules, which is valuable in the development of pharmaceuticals and agrochemicals.
Oxidative Hydroxylation
4-Iodophenylboronic acid: is utilized in oxidative hydroxylation reactions using a copper catalyst . This reaction is important for introducing hydroxyl groups into organic substrates, which can alter the physical and chemical properties of the compounds.
Future Directions
Mechanism of Action
Target of Action
4-Iodophenylboronic acid is a versatile reagent used in various chemical reactions . Its primary targets are typically organic compounds with functional groups that can interact with the boronic acid moiety .
Mode of Action
The compound interacts with its targets through the boronic acid group. It forms covalent bonds with organic compounds, particularly those containing hydroxyl groups . This interaction leads to changes in the chemical structure of the target compound, enabling the synthesis of complex organic molecules .
Biochemical Pathways
4-Iodophenylboronic acid is used in several chemical reactions, including copper-mediated ligandless aerobic fluoroalkylation, palladium-catalyzed aerobic oxidative cross-coupling reactions, and Suzuki coupling reactions . These reactions are part of larger biochemical pathways involved in the synthesis of various organic compounds .
Result of Action
The molecular and cellular effects of 4-Iodophenylboronic acid’s action depend on the specific reaction it is involved in. For example, in the Suzuki coupling reactions, it facilitates the formation of carbon-carbon bonds, leading to the synthesis of biaryl compounds .
Action Environment
The action, efficacy, and stability of 4-Iodophenylboronic acid can be influenced by various environmental factors. For instance, the presence of a catalyst can significantly enhance its reactivity . Additionally, factors such as temperature, pH, and solvent can also affect the compound’s stability and reactivity .
properties
IUPAC Name |
(4-iodophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BIO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELJYVULHLKXFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)I)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199231 | |
Record name | 4-Iodophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodophenylboronic acid | |
CAS RN |
5122-99-6 | |
Record name | 4-Iodophenylboronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005122996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Iodophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Iodophenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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